![molecular formula C10H5Cl2N3 B1344563 4,8-ジクロロ-5H-ピリミド[5,4-b]インドール CAS No. 549488-69-9](/img/structure/B1344563.png)
4,8-ジクロロ-5H-ピリミド[5,4-b]インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-dichloro-5H-pyrimido[5,4-b]indole, also known as 4,8-DC-5, is a synthetic compound belonging to the 5H-pyrimido[5,4-b]indole family of compounds. It is a heterocyclic aromatic compound with a unique chemical structure that is not found in nature. The compound has been studied extensively over the past few decades and has been found to have a wide range of applications in scientific research.
科学的研究の応用
私は4,8-ジクロロ-5H-ピリミド[5,4-b]インドールの科学研究における用途について調査しましたが、残念ながら、この化合物の特定の用途に関する情報は検索結果では限られています。 利用可能なリソースには、その分子式と分子量、そしてプロテオミクス研究で使用されていることが記載されています が、具体的な適用分野については詳しく述べられていません。
作用機序
Target of Action
The primary targets of 4,8-dichloro-5H-pyrimido[5,4-b]indole are RET and TRK . These are receptor tyrosine kinases that play crucial roles in cell survival, differentiation, and proliferation .
Mode of Action
4,8-dichloro-5H-pyrimido[5,4-b]indole interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the RET and TRK signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation . By inhibiting RET and TRK, the compound can disrupt these processes and potentially lead to cell death .
Pharmacokinetics
Similar compounds have been reported to have poor pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of RET and TRK by 4,8-dichloro-5H-pyrimido[5,4-b]indole can lead to the disruption of cell growth and differentiation . This can result in the death of cells that rely on these signaling pathways for survival .
生化学分析
Biochemical Properties
4,8-Dichloro-5H-pyrimido[5,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can bind to DNA, thereby influencing gene expression and cellular functions .
Cellular Effects
The effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole on cells are profound. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Moreover, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can inhibit cell proliferation, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 4,8-Dichloro-5H-pyrimido[5,4-b]indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, by binding to kinases, it can inhibit their activity, leading to changes in downstream signaling pathways. Additionally, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,8-Dichloro-5H-pyrimido[5,4-b]indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound can become toxic, causing adverse effects such as organ damage and systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4,8-Dichloro-5H-pyrimido[5,4-b]indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in DNA replication and cell proliferation .
Transport and Distribution
Within cells and tissues, 4,8-Dichloro-5H-pyrimido[5,4-b]indole is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 4,8-Dichloro-5H-pyrimido[5,4-b]indole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit kinases and other signaling proteins. This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
特性
IUPAC Name |
4,8-dichloro-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENQGWXUPLPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

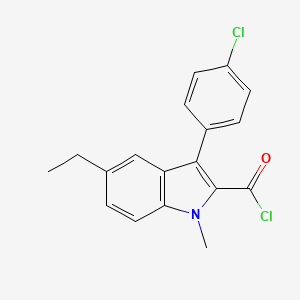
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)

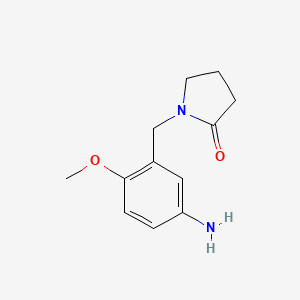
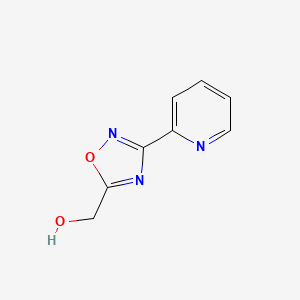

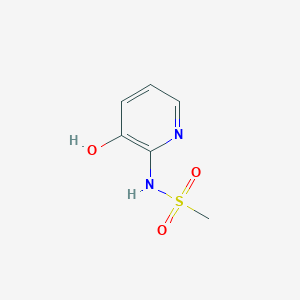
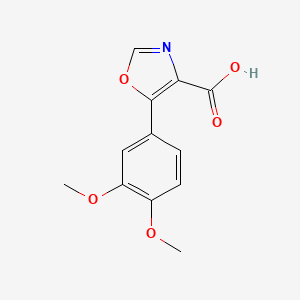
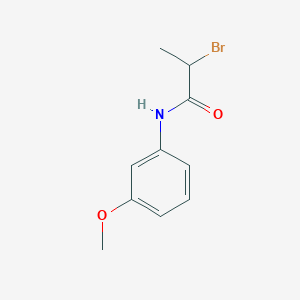
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)